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Abstract

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible
carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid
synthesis.[1][2] Its activity is critical for maintaining cellular energy homeostasis, and its
dysregulation is implicated in numerous metabolic diseases, including obesity, type 2 diabetes,
and cancer.[1][3] Mammals express two main isoforms, ACC1 and ACC2, which are encoded
by separate genes and exhibit distinct cellular locations and functions.[1] ACCL1 is a cytosolic
enzyme highly expressed in lipogenic tissues like the liver and adipose tissue, where it
provides malonyl-CoA for fatty acid synthesis. ACC2 is associated with the outer mitochondrial
membrane, primarily in oxidative tissues such as skeletal muscle and the heart, where its
product, malonyl-CoA, acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1),
thereby regulating fatty acid oxidation. The activity of both ACC isoforms is exquisitely
controlled through a multi-layered endogenous regulatory network involving allosteric
modulation, covalent modification, and hormonal signaling. This guide provides a
comprehensive overview of these core regulatory mechanisms, detailed experimental protocols
for their study, and quantitative data to support further research and therapeutic development.
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Core Regulatory Mechanisms of ACC Activity

The acute control of ACC activity is a result of the integration of multiple signals, including
substrate availability, allosteric ligand concentrations, and post-translational modifications,
primarily phosphorylation.

Allosteric Regulation

Allosteric control provides a rapid mechanism for adjusting ACC activity in response to the
cell's immediate metabolic state.

o Activation by Citrate: Citrate, an intermediate of the TCA cycle, is a primary allosteric
activator of ACC. High cytosolic citrate levels signal an energy-replete state and an
abundance of acetyl-CoA, the substrate for both the TCA cycle and fatty acid synthesis.
Citrate binding promotes the polymerization of inactive ACC dimers into active filamentous
polymers, significantly enhancing its catalytic activity.

« Inhibition by Long-Chain Fatty Acyl-CoAs: The end products of fatty acid synthesis,
particularly long-chain fatty acyl-CoAs like palmitoyl-CoA, act as feedback inhibitors of ACC.
This inhibition is competitive with respect to citrate and prevents the overaccumulation of
fatty acids. This feedback mechanism is crucial for maintaining lipid homeostasis.
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Figure 1: Allosteric control of ACC activity by cellular metabolites.

Covalent Modification: Phosphorylation

Phosphorylation is the principal mechanism for the short-term hormonal and metabolic control
of ACC, leading to its inactivation.

o AMP-Activated Protein Kinase (AMPK): AMPK is a key cellular energy sensor that is
activated under conditions of metabolic stress (e.g., high AMP/ATP ratio). Once activated,
AMPK phosphorylates and inactivates both ACC isoforms. The primary AMPK
phosphorylation site on ACCL1 is Serine 79 (in rodents and humans), while the corresponding
site on ACC2 is Serine 212 (rodent) or Serine 221 (human). This inhibitory phosphorylation
decreases the Vmax of ACC and increases its sensitivity to allosteric inhibition by palmitoyl-
CoA, effectively shutting down fatty acid synthesis and promoting fatty acid oxidation to
restore cellular ATP levels.

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b12407846?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Hormonal Regulation

Hormones provide systemic control over ACC activity, aligning lipid metabolism with the body's

overall physiological state (e.g., fed vs. fasted).

« Insulin (Fed State): In the fed state, high levels of insulin signal energy abundance. Insulin
promotes the dephosphorylation and activation of ACC. This is achieved primarily through
the activation of protein phosphatases, such as Protein Phosphatase 2A (PP2A), which
remove the inhibitory phosphate groups installed by AMPK. Activated ACC then drives the
conversion of excess carbohydrates into fatty acids for storage.

e Glucagon and Epinephrine (Fasted/Stress State): During fasting or stress, glucagon and
epinephrine levels rise. These hormones lead to the phosphorylation and inactivation of
ACC. This effect is mediated by the activation of kinases, including AMPK, which overrides
the effects of any activating signals and shifts metabolism away from energy storage and
towards energy utilization.
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Figure 2: Hormonal and covalent regulation of ACC phosphorylation state.

Quantitative Data on ACC Regulators
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The following tables summarize key quantitative parameters for the allosteric and hormonal
regulation of ACC activity. Note that exact values can vary based on the specific isoform,
species, and experimental conditions.

Table 1: Allosteric Regulation of ACC

Regulator Effect on ACC Parameter Value Notes
The
concentration
Ko.s (Half- required for half-
Citrate Activator maximal 0.2-1.0mM maximal
activation) activation is
lowered by

insulin treatment.

Phosphorylation
by AMPK
) . Ki (Inhibition reduces the Ki,
Palmitoyl-CoA Inhibitor 0.85-1.7 uM )
constant) making ACC
more sensitive to
inhibition.
Table 2: Hormonal Regulation of ACC in Rat Hepatocytes
Effect on ACC
Hormone Dose . Fold Change Reference
Activity
Insulin 0-5 units Activation ~1.5x increase
Glucagon 2.5 pUnits Inhibition ~2.4x decrease
Epinephrine - Inhibition ~1.8x decrease

Detailed Experimental Protocols

Accurate assessment of ACC activity and its regulation is fundamental to metabolic research.
Below are detailed methodologies for key assays.
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Protocol: ACC Enzyme Activity Assay (Radiochemical)

This protocol is a standard method for measuring ACC activity by quantifying the incorporation
of radioactive bicarbonate into acid-stable malonyl-CoA.

Materials:

e Cell or tissue lysate containing ACC

e Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgClz, 1 mM DTT

e Substrate Mix: 20 mM ATP, 5 mM Acetyl-CoA, 20 mM Citrate

o Radioactive Substrate: NaH*COs (Sodium Bicarbonate, [**C])

e Stop Solution: 6 M HCI

« Scintillation fluid and vials

o Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)
Methodology:

o Protein Extraction: Prepare cell or tissue extracts in a suitable lysis buffer on ice. Centrifuge
to pellet debris and collect the supernatant. Determine the protein concentration of the
lysate.

o Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 pL
final volume:

o 50 pL of 2x Assay Buffer
o 10 pL of lysate (adjust volume for 20-50 pg of total protein)
o dH20 to a volume of 80 pL

e Pre-incubation: Pre-incubate the reaction tubes at 37°C for 5 minutes to allow temperature
equilibration.
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Initiation: Start the reaction by adding 20 pL of a combined Substrate Mix and NaH*COs
solution (final concentration of ~5 mM bicarbonate with a specific activity of ~2 puCi/umol).

Incubation: Incubate at 37°C for 10 minutes. The reaction should be in the linear range.

Termination: Stop the reaction by adding 25 pL of 6 M HCI. This acidifies the sample and
evaporates any unreacted H*COs~ as #COa.

Evaporation: Dry the samples in a fume hood or speed vacuum. This step is critical to
remove background radioactivity.

Quantification: Resuspend the dried pellet in 100 pL of dH20. Add 1 mL of scintillation fluid,
vortex, and count the radioactivity (counts per minute, CPM) in a scintillation counter.

Calculation: Calculate ACC activity as nmol of H*COs incorporated per minute per mg of
protein.
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Figure 3: Workflow for radiochemical ACC activity assay.
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Protocol: Analysis of ACC Phosphorylation by Western
Blot

This protocol allows for the semi-quantitative assessment of the phosphorylation status of ACC
at specific regulatory sites.

Materials:

Cell or tissue lysate
 Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
o SDS-PAGE gels and running buffer
e PVDF or nitrocellulose membrane
» Transfer buffer
» Blocking Buffer: 5% non-fat dry milk or BSA in TBST
e Primary Antibodies:
o Rabbit anti-phospho-ACC (Ser79)
o Rabbit anti-total ACC
e Secondary Antibody: HRP-conjugated anti-rabbit IgG
e Enhanced Chemiluminescence (ECL) substrate
¢ Imaging system (e.g., ChemiDoc)
Methodology:

o Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer containing phosphatase
inhibitors to preserve the phosphorylation state. Quantify protein concentration.
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SDS-PAGE: Denature 20-40 pg of protein per sample by boiling in Laemmli buffer. Separate
proteins by size on an SDS-polyacrylamide gel. Given ACC's large size (~265-280 kDa), a
low percentage acrylamide gel (e.g., 6-8%) is recommended.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane using a wet or semi-dry transfer system.

Blocking: Block non-specific binding sites on the membrane by incubating with Blocking
Buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-
phospho-ACC Ser79, typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with
gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST to remove
unbound primary antibody.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody (typically 1:5000 in blocking buffer) for 1 hour at room temperature.

Final Washes: Repeat the washing step (Step 6).

Detection: Incubate the membrane with ECL substrate according to the manufacturer's
instructions.

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Stripping and Re-probing: To normalize the phospho-protein signal, the membrane can be
stripped of antibodies and re-probed with an antibody against total ACC.

Densitometry Analysis: Quantify the band intensities using software like ImageJ. The final
result is typically presented as the ratio of phospho-ACC to total ACC.
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Figure 4: Western blot workflow for analyzing ACC phosphorylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]

2. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

3. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and
De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Endogenous regulation of Acetyl-CoA Carboxylase
activity.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12407846#endogenous-regulation-of-acetyl-coa-
carboxylase-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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